![molecular formula C15H18BNO5S B580876 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid CAS No. 1218790-60-3](/img/structure/B580876.png)
2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
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Overview
Description
Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group. They are known for their stability and mild Lewis acidity, which makes them important in organic synthesis .
Synthesis Analysis
There are numerous methods to synthesize phenylboronic acids. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .Molecular Structure Analysis
The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital. The compound is planar with a minor bend around the C-B bond .Chemical Reactions Analysis
Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and other organic synthesis reactions .Physical And Chemical Properties Analysis
Phenylboronic acid is a white to yellow powder that is soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications
I have conducted a search for the scientific research applications of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid , but it appears that there is limited information available on this specific compound in the public domain. The search results mostly pertain to related compounds such as phenylboronic acid and 4-methoxyphenylboronic acid, which are used in various organic synthesis reactions like Suzuki-Miyaura cross-coupling and palladium-catalyzed arylation .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO5S/c1-17(11-12-7-9-13(22-2)10-8-12)23(20,21)15-6-4-3-5-14(15)16(18)19/h3-10,18-19H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOGLIMEOYXBIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N(C)CC2=CC=C(C=C2)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681608 |
Source
|
Record name | (2-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid | |
CAS RN |
1218790-60-3 |
Source
|
Record name | B-[2-[[[(4-Methoxyphenyl)methyl]methylamino]sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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